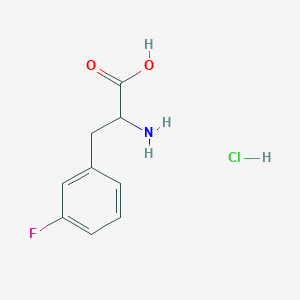
2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a fluorinated derivative of phenylalanine, an essential aromatic amino acid. The incorporation of fluorine into the phenylalanine structure enhances its chemical and biological properties, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of ester derivatives of phenylpyruvic acids using fluorine gas (F2) followed by hydrolysis . Another approach involves the enzymatic synthesis using multi-enzymatic systems to transform m-fluoro-DL-phenylalanine into the desired compound .
Industrial Production Methods
Industrial production of 2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride often employs large-scale chemical synthesis techniques. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aromatic acids.
Reduction: Reduction reactions can convert the compound into fluorinated amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated aromatic acids, fluorinated amines, and various substituted derivatives of 3-fluoro-DL-phenylalanine .
Aplicaciones Científicas De Investigación
2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is incorporated into proteins to study protein folding, stability, and interactions.
Industry: The compound is utilized in the development of fluorinated materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride involves its incorporation into proteins and peptides, where it modulates their properties. The fluorine atom influences the acidity, basicity, hydrophobicity, and conformation of the proteins, affecting their stability and reactivity . The compound also acts as an enzyme inhibitor by binding to specific active sites and altering enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- α-fluorophenylalanine
- β-fluorophenylalanine
- β,β-difluorophenylalanine
- 4-fluoro-D-phenylalanine
Uniqueness
2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is unique due to its specific fluorination at the 3-position of the phenyl ring, which imparts distinct chemical and biological properties. This positional fluorination enhances its stability and reactivity compared to other fluorinated phenylalanines .
Propiedades
IUPAC Name |
2-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXPJRIARBMPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
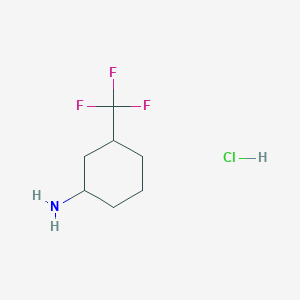
![Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2767973.png)
![6-amino-7-(benzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2767975.png)
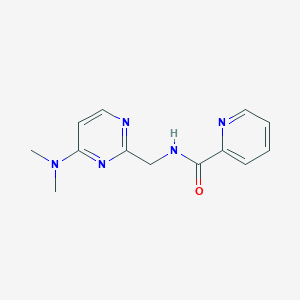
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B2767977.png)
![N-[3-(1-benzofuran-2-yl)propyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2767978.png)
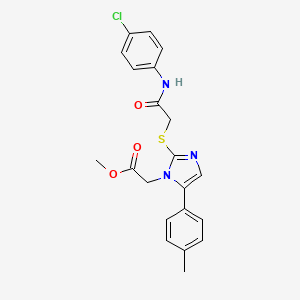
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2767983.png)
![3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2767984.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2767986.png)
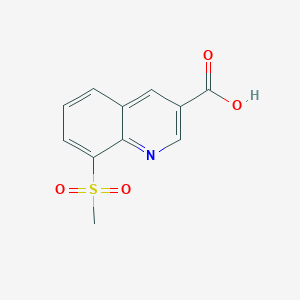
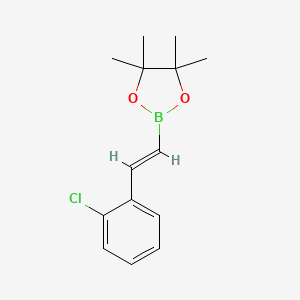
![N-(2-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2767990.png)
![N-(2,5-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767991.png)
